(5-bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone
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Overview
Description
(5-bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C9H12BrNO2S It is characterized by the presence of a bromine atom, a methoxy group, and an ethyl-imino-lambda6-sulfanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone typically involves the reaction of 5-bromo-2-methoxyaniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromo-2-methoxyphenyl)(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2-methoxyphenyl)(imino)(2-methoxyethyl)-lambda6-sulfanone: Similar structure but with a different substituent on the imino group.
(5-bromo-2-methoxyphenyl)(methyl)imino-lambda6-sulfanone: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl-imino-lambda6-sulfanone moiety differentiates it from other similar compounds and may result in unique biological and chemical properties .
Properties
CAS No. |
2092074-43-4 |
---|---|
Molecular Formula |
C9H12BrNO2S |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
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